Oxolamine dihydrogen citrate
Oxolamine dihydrogen citrate
Oxolamine citrate is a antiinflammatory drug used as a cough suppressant.
Brand Name:
Vulcanchem
CAS No.:
1949-20-8
VCID:
VC0538398
InChI:
InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
SMILES:
CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O
Molecular Formula:
C20H27N3O8
Molecular Weight:
437.4 g/mol
Oxolamine dihydrogen citrate
CAS No.: 1949-20-8
Inhibitors
VCID: VC0538398
Molecular Formula: C20H27N3O8
Molecular Weight: 437.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1949-20-8 |
---|---|
Product Name | Oxolamine dihydrogen citrate |
Molecular Formula | C20H27N3O8 |
Molecular Weight | 437.4 g/mol |
IUPAC Name | 3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium |
Standard InChI | InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Standard InChIKey | RBZIGQJSMCOHSS-UHFFFAOYSA-N |
SMILES | CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Canonical SMILES | CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Appearance | Solid powder |
Description | Oxolamine citrate is a antiinflammatory drug used as a cough suppressant. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 959-14-8 (Parent) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 5-diethylaminoethyl-3-phenyl-1,2,4-oxadiazole Bredon Oxobron oxolamine oxolamine citrate oxolamine monohydrochloride |
Reference | 1: Wang XQ, Wang XM, Zhou TF, Dong LQ. Screening of differentially expressed genes and small molecule drugs of pediatric allergic asthma with DNA microarray. Eur Rev Med Pharmacol Sci. 2012 Dec;16(14):1961-6. PubMed PMID: 23242723. 2: Zhu X, Lee DY, Shin WG. Gender difference in the pharmacokinetic interaction between oral warfarin and oxolamine in rats: inhibition of CYP2B1 by oxolamine in male rats. Biopharm Drug Dispos. 2007 Apr;28(3):125-33. PubMed PMID: 17295362. 3: Min KA, Zhu X, Oh JM, Shin WG. Effect of oxolamine on anticoagulant effect of warfarin. Am J Health Syst Pharm. 2006 Jan 15;63(2):153-6. PubMed PMID: 16390929. 4: Ceyhan BB, Karakurt S. Effect of oxolamine on cough sensitivity in COPD patients. Respir Med. 2002 Jan;96(1):61-3. PubMed PMID: 11863211. 5: Kirilmaz L, Kendirci A, Güneri T. Sustained-release dosage form of oxolamine citrate: preparation and release kinetics. J Microencapsul. 1992 Apr-Jun;9(2):167-72. PubMed PMID: 1593399. |
PubChem Compound | 16045 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume